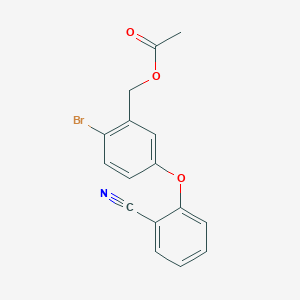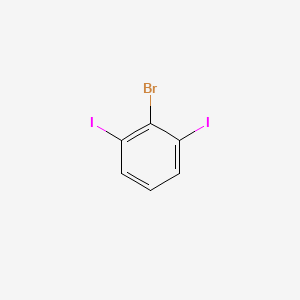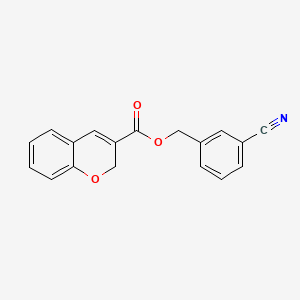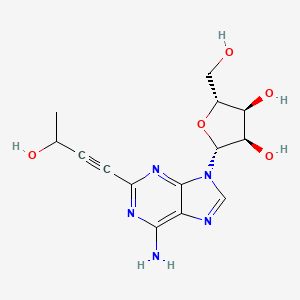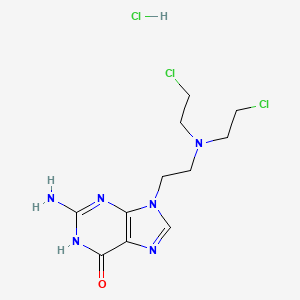
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromomethyl group and a trimethylsilyl-ethoxy-methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the pyrazole ring using N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrazole derivative with a trimethylsilyl-ethoxy-methyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Bases (e.g., NaOH, KOH): Used for deprotonation and nucleophilic substitution reactions.
Oxidizing Agents (e.g., KMnO4, H2O2): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH4, NaBH4): Used for reduction reactions.
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Alcohols: Formed through hydrolysis of the trimethylsilyl-ethoxy-methyl group.
科学的研究の応用
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attach to the pyrazole ring. The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to release the corresponding alcohol, which can participate in further reactions.
類似化合物との比較
Similar Compounds
Bromomethyl Methyl Ether: Similar in having a bromomethyl group but lacks the pyrazole ring and trimethylsilyl-ethoxy-methyl group.
Bromotrimethylsilane: Contains a bromine and trimethylsilyl group but lacks the pyrazole ring.
Uniqueness
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, bromomethyl group, and trimethylsilyl-ethoxy-methyl group
特性
分子式 |
C10H19BrN2OSi |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
2-[[3-(bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-15(2,3)7-6-14-9-13-5-4-10(8-11)12-13/h4-5H,6-9H2,1-3H3 |
InChIキー |
FRRZRYVGDSKBCK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
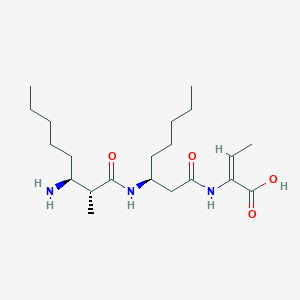
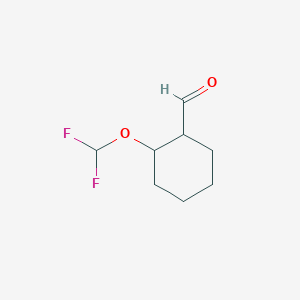
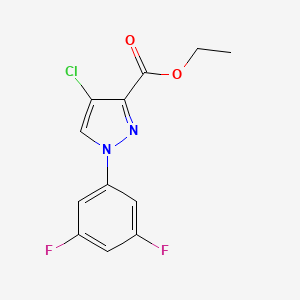
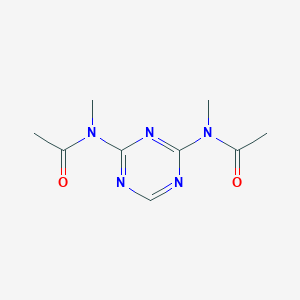
![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
